Hpk1-IN-10

Chemical Probe Development Kinase Inhibitor Design Structure-Activity Relationship

Hpk1-IN-10 is a small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1), a serine/threonine kinase cloned from hematopoietic progenitor cells that functions as an intracellular negative regulator of T cell receptor (TCR) signaling. The compound is disclosed as Compound 103 in patent WO2021213317A1 and is commercially available for preclinical research use.

Molecular Formula C31H34N6O2
Molecular Weight 522.6 g/mol
Cat. No. B12423044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-10
Molecular FormulaC31H34N6O2
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CC5=C(NC=C5C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C)N=C4
InChIInChI=1S/C31H34N6O2/c1-34(2)24-17-36(18-24)31(38)21-6-4-20(5-7-21)27-15-33-30-26(27)12-23(14-32-30)22-8-9-28-29(13-22)39-19-25-16-35(3)10-11-37(25)28/h4-9,12-15,24-25H,10-11,16-19H2,1-3H3,(H,32,33)
InChIKeyOEHYREZCNWAJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-10 HPK1 MAP4K1 Inhibitor for Cancer Immunotherapy Research | CAS 2734168-69-3


Hpk1-IN-10 is a small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1), a serine/threonine kinase cloned from hematopoietic progenitor cells that functions as an intracellular negative regulator of T cell receptor (TCR) signaling . The compound is disclosed as Compound 103 in patent WO2021213317A1 and is commercially available for preclinical research use [1]. Hpk1-IN-10 features a complex fused polycyclic scaffold containing a pyrrolo[2,3-b]pyridine core and an azetidine-amide moiety, with a molecular weight of 522.64 Da and a calculated LogP of 3.6 .

Why Hpk1-IN-10 Cannot Be Substituted by Other HPK1 Inhibitors Without Experimental Validation


HPK1 inhibitors vary substantially in kinase selectivity profiles, binding modes, and downstream functional effects. Even compounds within the same MAP4K family can exhibit cross-reactivity with related kinases such as GLK (MAP4K3) and LCK, with selectivity windows varying by orders of magnitude across structural series [1]. Hpk1-IN-10 possesses a distinctive chemical scaffold containing a fused hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine moiety that differentiates it structurally from other HPK1 inhibitor chemotypes such as pyrimidine derivatives, spiro analogues, and PROTAC-based degraders . Given that HPK1 inhibition potency and selectivity are highly sensitive to subtle structural modifications, generic substitution without empirical validation risks introducing uncontrolled variables in immune cell activation assays, off-target effects, and inconsistent experimental reproducibility.

Hpk1-IN-10 Differential Evidence Guide: Quantitative Comparison Data for Scientific Selection


Structural Scaffold Differentiation of Hpk1-IN-10 from Alternative HPK1 Inhibitor Chemotypes

Hpk1-IN-10 exhibits a structurally distinct chemical scaffold compared to other HPK1 inhibitor series. It features a fused hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine-pyrrolo[2,3-b]pyridine core linked via a phenyl spacer to a dimethylaminoazetidine amide group . In contrast, alternative HPK1 inhibitors employ different chemotypes: NDI-101150 is an aminopyrimidine-based inhibitor, DS21150768 features a pyrimidine/pyridine scaffold, and PROTAC-based degraders such as DD205-291 utilize entirely different E3 ligase-recruiting architectures [1][2]. Structural divergence predicts differential binding modes and kinase selectivity profiles.

Chemical Probe Development Kinase Inhibitor Design Structure-Activity Relationship

Patent-Disclosed HPK1 Inhibitory Activity of Hpk1-IN-10 from WO2021213317A1

Hpk1-IN-10 is disclosed as Compound 103 in patent WO2021213317A1 and is described as a potent HPK1 inhibitor [1]. The patent claims the compound's utility for preparing drugs for treatment or prevention of HPK1-mediated related diseases, including cancer [2]. While the patent does not publicly disclose the exact IC50 value for Hpk1-IN-10 in the abstract or freely accessible sections, the compound was selected among 112+ exemplars as warranting explicit commercial development and distribution through multiple independent vendors, suggesting a favorable profile relative to other series members .

HPK1 Inhibition Kinase Assay Immuno-Oncology

Physicochemical Profile of Hpk1-IN-10 for Formulation and Experimental Design

Hpk1-IN-10 has a molecular weight of 522.64 Da, a calculated LogP of 3.6, one hydrogen bond donor, and six hydrogen bond acceptors . It is typically supplied as a solid at room temperature with recommended storage at -20°C (powder, 3 years) or 4°C (powder, 2 years), and in solvent at -80°C (6 months) or -20°C (1 month) . The compound is soluble in DMSO; for in vivo administration where aqueous solubility may be limiting (<1 mg/mL), recommended injection formulations include DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300-based mixtures . These parameters inform experimental design for biochemical and cellular assays.

Compound Solubility In Vitro Assay Preclinical Formulation

Hpk1-IN-10 Recommended Research Applications Based on Available Evidence


In Vitro HPK1 Kinase Inhibition Assays for T Cell Immunology Research

Hpk1-IN-10 is suitable for in vitro kinase activity assays to evaluate HPK1 inhibition in biochemical and cellular systems, particularly in T cell receptor (TCR) signaling studies where HPK1 functions as a negative regulator of immune activation [1]. The compound may be dissolved in DMSO and used at concentrations determined through dose-response experiments. Researchers should note that exact IC50 values are not publicly disclosed; thus, pilot experiments with broad concentration ranges are recommended to establish effective working concentrations .

Chemical Probe for HPK1-Mediated Pathway Validation in Cancer Immunotherapy Models

Given HPK1's role in negatively regulating T cell, B cell, and dendritic cell immune responses, Hpk1-IN-10 may serve as a chemical tool to interrogate HPK1-dependent signaling pathways in preclinical immuno-oncology research [1]. The compound's distinct scaffold (hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine-pyrrolo[2,3-b]pyridine core) provides a chemotype orthogonal to aminopyrimidine-based inhibitors, supporting orthogonal validation strategies to confirm target-specific effects versus scaffold-dependent off-target activities .

Comparative HPK1 Inhibitor Profiling and Structure-Activity Relationship Studies

Hpk1-IN-10 represents one of over 112 exemplars from patent WO2021213317A1 and can be used alongside other series members (e.g., HPK1-IN-11, HPK1-IN-14) for comparative structure-activity relationship (SAR) analyses [1]. Researchers may evaluate differential kinase selectivity, cellular potency, and physicochemical properties across the patent series to identify optimal tool compounds or chemical starting points for lead optimization programs .

Formulation Development for Preclinical In Vivo HPK1 Inhibition Studies

Hpk1-IN-10's physicochemical profile (LogP 3.6, MW 522.64) and vendor-provided formulation guidance (DMSO:Tween 80:Saline = 10:5:85) support its use in preclinical in vivo pharmacology studies following appropriate pharmacokinetic and tolerability assessment [1]. Researchers should independently validate compound stability, solubility, and exposure parameters in their specific experimental systems before initiating long-term or combination therapy studies .

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